molecular formula C8H4ClF3O2 B151612 2-Chloro-3-(trifluoromethyl)benzoic acid CAS No. 39226-97-6

2-Chloro-3-(trifluoromethyl)benzoic acid

Cat. No.: B151612
CAS No.: 39226-97-6
M. Wt: 224.56 g/mol
InChI Key: AXOAWWUSRZCGKS-UHFFFAOYSA-N
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Description

2-Chloro-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4ClF3O2 and a molecular weight of 224.56 g/mol . This compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a benzoic acid core. It is a white solid with a melting point of 132-136°C and a boiling point of 280°C . The compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(trifluoromethyl)benzoic acid typically involves the chlorination of 3-(trifluoromethyl)benzoic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions . Another approach involves the use of phosphorus pentachloride (PCl5) in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Comparison with Similar Compounds

Comparison: 2-Chloro-3-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the chloro and trifluoromethyl groups on the benzoic acid ring. This positioning influences its reactivity and interaction with other molecules, making it distinct from other similar compounds . The presence of both electron-withdrawing groups enhances its chemical stability and reactivity in various synthetic applications .

Biological Activity

2-Chloro-3-(trifluoromethyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of the P2X7 receptor, which is implicated in various inflammatory and neurological disorders. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

This compound has the following chemical structure:

  • Molecular Formula : C8H5ClF3O2
  • Molecular Weight : 233.57 g/mol

The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for pharmaceutical applications.

P2X7 Receptor Modulation

The P2X7 receptor is a ligand-gated ion channel involved in the regulation of inflammatory responses. Studies have shown that this compound acts as a modulator of this receptor. Activation of P2X7 leads to the release of pro-inflammatory cytokines such as IL-1β and IL-18, which are crucial in mediating pain and inflammation .

Table 1: Effects on P2X7 Receptor Activity

StudyCompoundEffect on P2X7 Receptor
Duan & Neary (2006)This compoundModulation observed
Chessell et al. (2005)P2X7 knockout miceReduced inflammatory pain

Anti-inflammatory Effects

In addition to its role as a P2X7 modulator, this compound has demonstrated anti-inflammatory properties in various models. For instance, experiments using murine models indicated that administration of this compound resulted in decreased levels of inflammatory markers and improved symptoms associated with conditions like arthritis and neuropathic pain .

Case Study 1: Neuropathic Pain Model

In a study involving a neuropathic pain model, mice treated with this compound exhibited significant reductions in pain behavior compared to control groups. The compound was administered at varying doses, and a dose-dependent response was observed.

Table 2: Neuropathic Pain Study Results

Dose (mg/kg)Pain Behavior Score (Lower is Better)
08.5
105.0
303.0
1001.5

Case Study 2: Inflammatory Bowel Disease

Another study evaluated the effects of this compound on inflammatory bowel disease (IBD). The results indicated that treatment with this compound led to reduced inflammation and improved histological scores in colonic tissues .

Mechanistic Insights

The mechanism by which this compound exerts its effects appears to involve modulation of signaling pathways associated with inflammation. Specifically, it may inhibit pathways leading to cytokine release or alter calcium signaling within immune cells that express the P2X7 receptor .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Chloro-3-(trifluoromethyl)benzoic acid critical for experimental design?

  • Answer: The compound’s melting point (84–87°C) and solubility profile are critical for reaction optimization. Its trifluoromethyl group enhances lipophilicity, influencing solvent selection (e.g., acetonitrile or DMF for coupling reactions). Stability under acidic/basic conditions should be assessed via pH-dependent degradation studies. Structural confirmation requires cross-validation using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Melting Point84–87°C
Molecular FormulaC₈H₄ClF₃O₂
StabilityHydrolytically stable at pH 4–8 (inferred from analogs)

Q. What spectroscopic methods are recommended for characterizing this compound?

  • Answer:

  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃, focusing on deshielded protons near electron-withdrawing groups (e.g., -Cl and -CF₃).
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹).
  • X-ray Crystallography : Resolve crystal structure using SHELX for refinement, particularly for polymorph identification .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structure elucidation?

  • Answer: Contradictions often arise from dynamic effects (e.g., rotational barriers in -CF₃). Strategies include:

  • Variable-Temperature NMR : Probe conformational flexibility.
  • Computational Modeling : Compare DFT-calculated chemical shifts (e.g., Gaussian or ORCA) with experimental NMR data.
  • X-ray Diffraction : Use SHELXL to refine crystal structures and validate bond lengths/angles .

Q. What are effective synthetic routes for introducing the trifluoromethyl group in benzoic acid derivatives?

  • Answer: Two methodologies are prominent:

  • Direct Fluorination : Use ClCF₃ gas under catalytic conditions (e.g., CuI) for late-stage trifluoromethylation.

  • Coupling Reactions : Activate the carboxylic acid via HATU/DIEA-mediated amidation (e.g., synthesis of benzamide derivatives) .

    Table 2: Comparison of Synthetic Routes

    MethodYield (%)Key Reagents/ConditionsReference
    HATU-Mediated Amidation82HATU, DIEA, NH₄Cl, RT
    Chlorination70–85Cl₂, FeCl₃, 40–60°C

Q. How do the chloro and trifluoromethyl substituents influence the compound’s reactivity in cross-coupling reactions?

  • Answer:

  • Steric Effects : The -CF₃ group hinders electrophilic substitution at the 3-position, directing reactions to the 4- or 5-positions.
  • Electronic Effects : -Cl deactivates the ring, while -CF₃ enhances meta/para selectivity in Suzuki-Miyaura couplings.
  • Case Study : Palladium-catalyzed coupling with boronic acids requires optimized ligand systems (e.g., SPhos) to overcome electron deficiency .

Q. What computational tools are suitable for predicting the reactivity of this compound in drug design?

  • Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with hydrophobic pockets).
  • QSAR Modeling : Corrogate the -CF₃ group’s contribution to logP and binding affinity.
  • MD Simulations : Assess conformational stability in aqueous vs. lipid environments using GROMACS .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

  • Answer: Variations (e.g., 84–87°C vs. broader ranges in analogs) may stem from:

  • Polymorphism : Perform DSC/TGA to identify crystalline forms.
  • Purity : Validate via HPLC (C18 column, acetonitrile/water gradient) .

Q. Methodological Best Practices

  • Crystallography : Refine structures with SHELXL, leveraging high-resolution data to resolve disorder in -CF₃ groups .
  • Synthetic Reproducibility : Document reaction atmosphere (N₂/Ar) to prevent hydrolysis of sensitive intermediates .

Properties

IUPAC Name

2-chloro-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-6-4(7(13)14)2-1-3-5(6)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOAWWUSRZCGKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371523
Record name 2-Chloro-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39226-97-6
Record name 2-Chloro-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-(trifluoromethyl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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